[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a carbamate derivative featuring a piperidine ring substituted with a 2-aminoethyl group and a benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c17-9-11-19-10-5-4-8-15(19)12-18-16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYHRCVNXAGCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Carbamate Formation
A widely reported method involves sequential functionalization of a piperidine precursor. The synthesis begins with 1-(2-aminoethyl)piperidine-2-methanol , which undergoes carbamate formation with benzyl chloroformate.
Reaction Conditions :
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Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
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Temperature : 0°C to room temperature, with gradual warming to prevent exothermic side reactions.
Mechanism :
The hydroxyl group of 1-(2-aminoethyl)piperidine-2-methanol reacts with benzyl chloroformate, forming a mixed carbonate intermediate. Subsequent nucleophilic attack by the secondary amine on the carbonyl carbon yields the carbamate.
Example Protocol :
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Dissolve 1-(2-aminoethyl)piperidine-2-methanol (1.0 equiv) in DCM under nitrogen.
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Add TEA (2.5 equiv) dropwise at 0°C.
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Introduce benzyl chloroformate (1.2 equiv) slowly.
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Stir for 6–12 hours at room temperature.
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Quench with ice water and extract with DCM.
One-Pot Synthesis via In Situ Protection
An alternative approach employs in situ protection of the amine group to streamline synthesis.
Procedure :
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Protect the primary amine of 1-(2-aminoethyl)piperidine-2-methanol with Boc anhydride in THF/water (yielding Boc-protected intermediate).
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React the intermediate with benzyl chloroformate and TEA in DMF.
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Deprotect the Boc group using HCl/dioxane.
Advantages :
Optimization of Reaction Parameters
Temperature Control
Exothermic reactions during carbamate formation necessitate precise temperature modulation:
Table 1: Impact of Temperature on Yield
| Temperature Range | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0–5°C → 25°C | 78 | 98.5 |
| 25°C constant | 62 | 91.2 |
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction kinetics:
Table 2: Solvent Comparison
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 75 |
| DCM | 12 | 68 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):
Analytical Validation
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NMR : δ 5.1–5.3 ppm (benzyl CH2), δ 3.2–3.5 ppm (piperidine CH2).
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
Industrial-Scale Production
Continuous Flow Synthesis
Scaling up necessitates transitioning from batch to flow reactors:
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for esterification, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The molecular formula for this compound is , with a molar mass of approximately 319.44 g/mol. The presence of the piperidine ring is significant as it is commonly associated with psychoactive properties, making this compound a candidate for neuropharmacological studies.
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent targeting neurological and psychological conditions. Its structure indicates that it may interact with neurotransmitter systems, which could lead to applications in treating disorders such as anxiety, depression, and schizophrenia.
- Neuroactive Properties : Similar compounds have shown neuroactive effects, suggesting that this compound may also exhibit such activities. Research indicates that piperidine derivatives can modulate neurotransmission, providing a pathway for therapeutic development.
Drug Development
Due to its dual functionality—combining both piperidine and carbamate structures—the compound may offer distinct pharmacological profiles compared to traditional piperidine derivatives. This uniqueness could enhance therapeutic efficacy while minimizing side effects.
- Mechanism of Action Studies : Understanding how this compound interacts with specific biological targets is crucial. Techniques such as receptor binding assays and electrophysiological studies can elucidate its mechanisms of action.
Biological Assays
Biological assays are essential for evaluating the efficacy and potency of the compound. Dose-response curves are commonly employed to determine its biological activity, allowing researchers to quantify its effects on various biological systems.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Ring System Variations
- [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1353985-98-4): Differs by replacing the terminal amine group with an acetylated amino moiety. This modification reduces basicity and may alter metabolic stability .
Substituent Variations
- [1-(Aminomethyl)-2-phenylethyl]carbamic acid benzyl ester (CAS 142854-51-1): Replaces the piperidine ring with a phenylethyl group, emphasizing aromatic interactions. Molecular weight: 270.33 g/mol .
- Biphenyl-2-ylcarbamic acid 1-[2-(methylamino)ethyl]piperidin-4-yl ester: Features a biphenyl carbamate group and a methylaminoethyl substituent at the piperidine 4-position, altering steric and electronic profiles .
Functional Group Modifications
- Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6): Introduces a hydroxyethyl group on pyrrolidine, enhancing hydrogen-bonding capacity compared to the aminoethyl group in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted)* |
|---|---|---|---|
| Target Compound | ~305.38 | Piperidine, aminoethyl, benzyl ester | 2.1–2.5 |
| [1-(Aminomethyl)-2-phenylethyl] derivative | 270.33 | Phenylethyl, benzyl ester | 2.8–3.2 |
| Biphenyl-2-ylcarbamic acid derivative | ~365.45 | Biphenyl, methylaminoethyl | 3.5–4.0 |
*LogP values estimated using fragment-based methods.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound with a complex structure that includes a piperidine ring and a carbamic acid moiety. This compound, belonging to the class of carbamate derivatives, has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of the benzyl ester enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- CAS Number : 1353973-20-2
The biological activity of this compound is primarily attributed to its structural components. The piperidine ring is known for its interactions with neurotransmitter receptors, which can influence mood and cognition. Additionally, the carbamic acid group may participate in hydrolysis reactions, leading to the formation of biologically active metabolites.
1. Antimicrobial Effects
Carbamate derivatives have been documented to exhibit antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
2. Neuropharmacological Effects
The piperidine structure suggests potential neuroactive properties. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. For example, derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive function.
3. Antitumor Activity
Emerging research indicates that carbamate derivatives can possess antitumor properties. Some studies have demonstrated that compounds with similar piperidine structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis
A comparison of structurally similar compounds highlights the unique biological activities associated with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Piperidine ring with methyl group | Neuroactive, potential antidepressant |
| Carbamazepine | Carbamate structure with dibenzazepine | Anticonvulsant, mood stabilizer |
| Benzyl carbamate | Simple carbamate structure | Antimicrobial properties |
Case Studies
Recent studies have investigated the biological activity of piperidine derivatives in various contexts:
- Cancer Therapy : A study published in MDPI highlighted that certain piperidine derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, indicating potential for future development in cancer treatment .
- Alzheimer's Disease : Research has shown that compounds similar to this compound can inhibit both AChE and butyrylcholinesterase (BuChE), providing a dual-target approach for Alzheimer's treatment .
- Neurotransmitter Modulation : Investigations into the neuropharmacological effects of piperidine derivatives have indicated their potential as mood stabilizers and antidepressants through modulation of serotonergic pathways .
Q & A
Q. What are the key steps in synthesizing [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling reactions between benzyl carbamate derivatives and piperidine intermediates. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate reacts with halogenated pyrimidines under heating (100°C, 6 hours) in DMF with triethylamine as a base. Purification via silica gel chromatography (e.g., using CH₂Cl₂/IPA/hexane gradients) yields the target compound. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent choice (polar aprotic solvents like DMF) improves yields .
| Reaction Component | Conditions | Outcome |
|---|---|---|
| Benzyl-4-(aminomethyl)piperidine-1-carboxylate + 2-chloro-5-fluoro-pyrimidine | 100°C, 6 h, DMF, triethylamine | 345.29 (M+1) observed via mass spectrometry |
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to confirm stereochemistry and substituent positions. For example, δH 0.86–0.91 (doublets for CH(CH₃)₂) and 5.04 ppm (singlet for benzyl CH₂) are critical for structural validation .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calc'd M+1: 345.29) .
- IR Spectroscopy : Peaks at 1689 cm⁻¹ (C=O stretch) and 1532 cm⁻¹ (N-H bend) verify carbamate functionality .
Q. What safety protocols and waste disposal methods are critical when handling this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. The compound’s stability in DMSO/DMF requires storage in inert, dry conditions .
- Waste Disposal : Segregate organic waste containing piperidine or carbamate moieties and transfer to licensed hazardous waste facilities. Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can computational methods like molecular dynamics simulations aid in understanding the compound's interactions?
- Methodological Answer : 3D molecular dynamics simulations (e.g., using Gaussian or AMBER) predict binding modes with biological targets. For example, carbamic acid benzyl esters show hydrogen bonding with serine/asparagine residues in enzyme active sites. Parameterize force fields using crystallographic data or quantum mechanical calculations for accurate modeling .
Q. What strategies are effective in resolving enantiomers of structurally related piperidine-carbamate derivatives?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns with hexane/ethanol gradients to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries like (R)- or (S)-Boc-protected amines during piperidine functionalization to induce stereoselectivity .
Q. How do structural modifications influence the biological activity of carbamic acid benzyl ester derivatives?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluoro) on the benzyl ring enhances binding to hydrophobic pockets (e.g., 5-fluoro-pyrimidine derivatives show improved anthelmintic activity) .
- Piperidine Ring Modifications : Adding aminoethyl groups increases solubility and interaction with polar residues (e.g., asparagine in H. polygyrus targets) .
Q. What are common side reactions during the synthesis, and how can they be mitigated?
- Methodological Answer :
- Retro-Claisen Reactions : Observed during methanesulfonate displacement. Mitigate by controlling reaction temperature (<80°C) and using NaI as a nucleophilic catalyst .
- Oxidation : Prevent carbamate hydrolysis by avoiding aqueous conditions during workup. Use anhydrous solvents and silica gel purification .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical groups (e.g., benzyl carbamate for hydrogen bonding, piperidine for conformational flexibility) using docking studies (AutoDock Vina).
- Bioisosteric Replacement : Replace the benzyl group with naphthalene or cyclopropyl derivatives to improve metabolic stability (see for cyclopropyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
